molecular formula C13H10N2S B3061535 Benzonitrile, 2-amino-6-(phenylthio)- CAS No. 123241-49-6

Benzonitrile, 2-amino-6-(phenylthio)-

Cat. No.: B3061535
CAS No.: 123241-49-6
M. Wt: 226.30 g/mol
InChI Key: MPKFSGFZCBOCIQ-UHFFFAOYSA-N
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Description

2-Amino-6-phenylsulfanyl-benzonitrile is an organic compound with the molecular formula C13H10N2S. It is a derivative of benzonitrile, featuring an amino group at the 2-position and a phenylsulfanyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-6-phenylsulfanyl-benzonitrile involves the reaction of 2-chloro-6-phenylsulfanyl-benzonitrile with ammonia. This reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 2-Amino-6-phenylsulfanyl-benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-phenylsulfanyl-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-phenylsulfanyl-benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-phenylsulfanyl-benzonitrile involves its interaction with specific molecular targets. For example, the amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-phenylsulfanyl-benzonitrile is unique due to the presence of both an amino group and a phenylsulfanyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

123241-49-6

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-amino-6-phenylsulfanylbenzonitrile

InChI

InChI=1S/C13H10N2S/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,15H2

InChI Key

MPKFSGFZCBOCIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a water bath-cooled solution of 3.9 g (0.015 mol) of 2-nitro-6-(phenylthio)benzonitrile (Example 1) in 85 mL of diglyme was added dropwise, with stirring, 11.53 g (0.045 mol) of SnCl2.2H2 O in 35 mL of conc. HCl. The water bath was removed, and the reaction was stirred at room temperature for 0.5 h. This reaction mixture was poured into a vigorously stirring mixture of 100 mL of 50% NaOH and 300 g of crushed ice. Precipitate was collected by filtration and washed with 1N NaOH and water. Purification by flash column chromatography on silica gel with methylene chloride resulted in 2.3 g (68%) of 2-amino-6-(phenylthio)benzonitrile as a white solid: mp 73°-77° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-nitro-6-(phenylthio)benzonitrile
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
11.53 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

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